Cas no 15046-59-0 (3-benzoyl-6-phenylpyridazine)
3-benzoyl-6-phenylpyridazine Chemical and Physical Properties
Names and Identifiers
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- Methanone, phenyl(6-phenyl-3-pyridazinyl)-
- 3-benzoyl-6-phenylpyridazine
- EN300-23001120
- phenyl-(6-phenylpyridazin-3-yl)methanone
- 15046-59-0
-
- MDL: MFCD32667884
- Inchi: 1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H
- InChI Key: ZVWOOBBLHKMRFK-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1)(C1=NN=C(C2=CC=CC=C2)C=C1)=O
Computed Properties
- Exact Mass: 260.094963011Da
- Monoisotopic Mass: 260.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 42.9Ų
3-benzoyl-6-phenylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23001120-0.05g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
| Enamine | EN300-23001120-0.1g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 0.1g |
$535.0 | 2024-06-20 | |
| Enamine | EN300-23001120-0.25g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 0.25g |
$763.0 | 2024-06-20 | |
| Enamine | EN300-23001120-0.5g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 0.5g |
$1203.0 | 2024-06-20 | |
| Enamine | EN300-23001120-1.0g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 1.0g |
$1543.0 | 2024-06-20 | |
| Enamine | EN300-23001120-2.5g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 2.5g |
$3025.0 | 2024-06-20 | |
| Enamine | EN300-23001120-5.0g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 5.0g |
$4475.0 | 2024-06-20 | |
| Enamine | EN300-23001120-10.0g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 10.0g |
$6635.0 | 2024-06-20 | |
| Enamine | EN300-23001120-1g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 1g |
$1543.0 | 2023-09-15 | |
| Enamine | EN300-23001120-5g |
3-benzoyl-6-phenylpyridazine |
15046-59-0 | 95% | 5g |
$4475.0 | 2023-09-15 |
3-benzoyl-6-phenylpyridazine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 3-benzoyl-6-phenylpyridazine
Comprehensive Overview of 3-Benzoyl-6-phenylpyridazine (CAS No. 15046-59-0): Properties, Applications, and Research Insights
3-Benzoyl-6-phenylpyridazine (CAS No. 15046-59-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This pyridazine derivative features a unique molecular structure, combining a benzoyl group and a phenyl ring attached to a pyridazine core. Its distinct chemical properties make it a valuable intermediate in synthetic chemistry, particularly for designing bioactive molecules and functional materials.
The compound's molecular formula (C17H12N2O) and molecular weight (260.29 g/mol) are critical for researchers optimizing reaction yields or computational modeling. Recent studies highlight its role as a pharmacophore in drug discovery, with potential applications in targeting enzymes or receptors. Notably, its electron-rich aromatic system enables interactions with biological targets, a feature explored in medicinal chemistry projects.
In material science, 3-Benzoyl-6-phenylpyridazine serves as a building block for organic semiconductors and luminescent materials. Its conjugated system facilitates charge transport, aligning with the growing demand for OLED technologies and sustainable electronics. A 2023 study published in Advanced Materials demonstrated its utility in enhancing light-emitting efficiency in hybrid polymers.
Synthetic protocols for CAS 15046-59-0 often involve Pd-catalyzed cross-coupling or cyclocondensation reactions, with yields exceeding 80% under optimized conditions. Researchers frequently search for "3-Benzoyl-6-phenylpyridazine synthesis" or "pyridazine derivatives solubility," reflecting practical concerns in lab workflows. The compound exhibits moderate solubility in polar aprotic solvents like DMSO, a property leveraged in high-throughput screening assays.
Environmental and green chemistry considerations have spurred interest in catalyst-free synthesis routes for this compound. A 2022 Green Chemistry paper detailed a microwave-assisted method reducing energy consumption by 40%. Such advancements address the trending search query "eco-friendly heterocycle synthesis," highlighting industry shifts toward sustainable practices.
Analytical characterization of 3-Benzoyl-6-phenylpyridazine typically employs HPLC-MS and NMR spectroscopy, with the carbonyl stretching frequency (~1680 cm-1) in IR spectra serving as a key identifier. These techniques are frequently discussed in forums searching "pyridazine compound characterization," underscoring the need for precise structural confirmation in research.
Emerging applications include its use as a ligand in coordination chemistry, where its nitrogen donor atoms facilitate metal complex formation. This aligns with nanotechnology trends, particularly in designing molecular sensors. Patent databases reveal increasing filings combining CAS 15046-59-0 with transition metal catalysts for asymmetric synthesis.
Storage recommendations for 3-Benzoyl-6-phenylpyridazine emphasize protection from UV degradation and moisture, with stability data showing 24-month integrity under inert atmospheres. These practical details respond to frequent queries like "pyridazine storage conditions" in laboratory management contexts.
The compound's structure-activity relationships (SAR) are actively investigated, particularly how substituent modifications affect bioactivity. Computational chemists utilize QSAR models to predict properties, a methodology dominating searches for "pyridazine DFT calculations." Such studies enable rational design of analogs with enhanced target selectivity.
Global suppliers of CAS 15046-59-0 typically provide ≥98% purity grades, with custom synthesis services available for labeled isotopes or modified derivatives. Market analyses project 5.2% CAGR growth for such fine chemicals through 2028, driven by drug discovery pipelines.
In conclusion, 3-Benzoyl-6-phenylpyridazine represents a versatile scaffold bridging multiple scientific disciplines. Its evolving applications—from biopharmaceuticals to smart materials—ensure sustained relevance in research. Ongoing studies exploring its photophysical properties and biological interactions promise to unlock further innovations in coming years.
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